D-Phenothrin

Catalog No.
S587352
CAS No.
26046-85-5
M.F
C23H26O3
M. Wt
350.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Phenothrin

CAS Number

26046-85-5

Product Name

D-Phenothrin

IUPAC Name

(3-phenoxyphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

Molecular Formula

C23H26O3

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3/t20-,21+/m1/s1

InChI Key

SBNFWQZLDJGRLK-RTWAWAEBSA-N

SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C

Solubility

Solubility in water: none

Synonyms

(3-phenoxyphenyl)methyl cis,trans-(+)-2,2-dimethyl-3-(2-methylpropenyl)cyclopropanecarboxylate, d-phenothrin, phenothrin, phenothrin, (1R-cis)-isomer, phenothrin, (1R-trans)-isomer, phenothrin, (1S-cis)-isomer, phenothrin, (1S-trans)-isomer, phenothrin, (cis-(+-))-isomer, phenothrin, (trans-(+-))-isomer, S-2539, Sumithrin

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C

Isomeric SMILES

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C

Mode of Action in Insects

(1R)-trans-Phenothrin acts as a neurotoxin in insects. It disrupts the normal function of the nervous system by targeting sodium channels in nerve cells. This disrupts the transmission of nerve impulses, leading to paralysis and ultimately death of the insect [].

Applications in Research

(1R)-trans-Phenothrin is used in scientific research for a variety of purposes, including:

  • Studying insect behavior and physiology: Researchers use (1R)-trans-phenothrin to investigate how insects interact with their environment and how their nervous systems function. This can help scientists develop new methods for pest control.
  • Testing the efficacy of insecticides: (1R)-trans-phenothrin is a commonly used insecticide in commercial products. Scientists use it in controlled laboratory settings to test the effectiveness of new and existing insecticides against various insect pests.
  • Investigating the development of insecticide resistance: Insects can develop resistance to insecticides over time. Researchers use (1R)-trans-phenothrin to study how insects develop resistance and to identify new ways to manage resistant populations.

D-Phenothrin is a synthetic pyrethroid insecticide, primarily used for its efficacy against a variety of pests, including fleas, ticks, and head lice. It is a pale yellow to yellow-brown liquid, with the chemical formula C₁₈H₁₉O₃ and a CAS number of 26002-80-2. D-Phenothrin is characterized by its high insecticidal activity, attributed mainly to its [1R] isomers, particularly the trans-isomer which constitutes about 75% of its composition .

(1R)-trans-Phenothrin acts as a neurotoxin in insects. It disrupts the nervous system by targeting voltage-gated sodium channels in nerve membranes. Binding to these channels prevents their closure, leading to repetitive nerve firing, paralysis, and ultimately insect death.

  • Toxicity: (1R)-trans-Phenothrin is moderately toxic to humans and mammals via oral and dermal exposure. It can cause irritation of the skin, eyes, and respiratory tract. The World Health Organization (WHO) classifies it as a moderately hazardous insecticide (Class II).
  • Flammability: Flammable.
  • Reactivity: Can react with strong acids and bases [].

D-Phenothrin undergoes hydrolysis at the ester bond when it enters biological systems, leading to the formation of various metabolites. These reactions are crucial for its degradation and elimination from the body. The compound is primarily broken down through oxidation followed by conjugation reactions, which facilitate its excretion . In environmental contexts, d-Phenothrin degrades rapidly under UV light and has varying half-lives depending on conditions: 1-2 days in soil and 38-72 minutes in air .

D-Phenothrin exhibits neurotoxic effects by modifying the gating characteristics of voltage-sensitive sodium channels in both mammals and invertebrates. This action delays sodium channel closure, resulting in increased neuronal excitability and repetitive firing of sensory nerve endings . While it shows low toxicity when ingested or inhaled, it can cause skin irritation and allergic reactions upon dermal exposure. Notably, it is highly toxic to aquatic organisms and honey bees .

D-Phenothrin is widely used in various applications:

  • Insecticides: It is a key ingredient in aerosol formulations for household pest control.
  • Pediculicides: It is effective in treating head lice infestations.
  • Agricultural Use: Employed to protect stored grains from pest damage.
  • Veterinary Medicine: Sometimes used for flea control in pets .

D-Phenothrin belongs to a class of compounds known as pyrethroids, which are synthetic analogs of natural pyrethrins. Here are some similar compounds:

Compound NameChemical StructurePrimary UseUnique Features
PermethrinC21H20Cl2O3Insecticide for agricultureBroad-spectrum activity against various pests
CypermethrinC22H19Cl2O3Agricultural insecticideMore potent against certain insects than d-Phenothrin
FenvalerateC25H22ClF3O3InsecticideEffective against moths and caterpillars
Lambda-cyhalothrinC23H19ClF3O4InsecticideHighly effective against mosquitoes

D-Phenothrin's uniqueness lies in its specific isomeric composition that enhances its insecticidal properties while maintaining relatively low toxicity to humans compared to other pyrethroids. Furthermore, its application as a pediculicide sets it apart from many other similar compounds that are primarily used in agricultural settings .

Physical Description

PALE YELLOW-TO-YELLOW-BROWN LIQUID.

XLogP3

6.2

Density

Relative density (water = 1): 1.06

UNII

6JX527V7HJ

GHS Hazard Statements

Aggregated GHS information provided by 21 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 21 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 20 of 21 companies with hazard statement code(s):;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 20 °C:

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

51186-86-8
26046-85-5
26002-80-2

Wikipedia

Trans-(-)-phenothrin

Dates

Modify: 2023-08-15

Texas Mosquito Control Response Following Hurricane Harvey

Whitney A Qualls, Mark S Breidenbaugh
PMID: 33647147   DOI: 10.2987/19-6883.1

Abstract

Hurricane Harvey has been recorded as the wettest cyclone in United States history, resulting in devastating and catastrophic flooding for the Texas Gulf Coast. The nature of the path of the hurricane, with multiple landfalls along the Texas Gulf Coast, resulted in the largest aerial mosquito control effort for one single storm. Two mosquito control contractors and the Air Force Aerial Spray Unit of the US Air Force Reserve were used to aerial treat 6,765,971 acres (3,075,441 ha) in 29 of the 60 disaster-declared counties in Texas. During the response, 101,253 liters of Dibrom® (active ingredient [AI]: naled) and 48,735 liters of Duet™ (AI: 1% prallethrin and 5% sumithrin) were used. In 23/29 counties requesting aerial spraying, mosquito control contractors were used to conduct pre- and postaerial application mosquito surveillance. The remaining 6 counties conducted their own surveillance during the response. A total of 105,153 mosquitoes in 7 genera and 35 species were collected during this response with the major floodwater nuisance mosquito being Psorophora columbiae. The most abundant vector mosquito collected was Culex nigripalpus. Duet at the 0.8% and 1% application rates resulted in 49% and 69% control of Ps. columbiae, respectively. Dibrom application resulted in 95% and 93% control of Ps. Columbia and Cx. nigripalpus populations, respectively.


Efficacy and safety of a combination regimen of phenothrin and ivermectin lotion in patients with head lice in Okinawa, Japan

Masayo Komoda, Sayaka Yamaguchi, Kenzo Takahashi, Kazuko Yanase, Masakazu Umezawa, Atsushi Miyajima, Takashi Yoshimasu, Eiji Sato, Rie Ozeki, Norihisa Ishii
PMID: 32383287   DOI: 10.1111/1346-8138.15348

Abstract

In Japan, pyrethroid-resistant head lice have been increasing; however, only 0.4% phenothrin, a pyrethroid drug, is available as an over the counter formulation. In recent years, Sumithrin
Lotion containing 5% phenothrin (PHT) was approved for scabies. In the USA, Sklice
Lotion containing 0.5% ivermectin (IVM) is used for the treatment of pyrethroid-resistant head lice. Therefore, to enhance the treatment of head lice in Japan, we conducted a clinical study to confirm the efficacy and safety of a combination regimen of PHT and IVM (PI regimen). Twelve cases were enrolled and PHT was applied to all patients on day 1. On day 8, five patients (41.7%) were lice free, and PHT was applied again. Notably, seven patients were not lice free and were switched to IVM. The rate of patients who were lice free on the PI regimen, which was the primary end-point, was 75.0% on day 15 and 91.7% on day 22. No adverse events were reported. A genetic analysis of the head lice collected at each visit revealed a kdr mutation in all patients. These results suggest that the PI regimen is safe and effective for the treatment of pyrethroid-resistant head lice in Japan.


Nighttime Applications of Two Formulations of Pyrethroids are Effective Against Diurnal

Isik Unlu, Mark A Baker, Nicholas Indelicato, Derek Drews, Zishuo Zeng, Rajeev Vaidyanathan
PMID: 31442153   DOI: 10.2987/17-6720.1

Abstract

The successful control of
requires a multifaceted approach using a variety of integrated pest management techniques. Because this species is diurnal, nighttime ultra-low volume adulticide applications seem likely to miss resting mosquitoes and, therefore, are often met with skepticism. The goal of this study was to compare the efficacy of nighttime applications of pyrethroids with and without prallethrin to control caged and field populations of
. During August and September of 2015, 2 adulticide applications were performed, treating 4 urban sites in the city of Trenton. We compared Anvil®, which contains sumithrin and piperonyl butoxide (PBO), to Duet™, which contains sumithrin, prallethrin, and PBO. Because prallethrin excites resting mosquitoes to flight, we hypothesized that Duet would kill more mosquitoes, especially those resting in cryptic harborages. Comparing pretreatment and posttreatment adult mosquito numbers, Biogents Sentinel trap collections revealed twice as many mosquitoes were killed by Duet than by Anvil. For caged
, both products performed comparably, with Duet achieving a slightly higher mortality in front yards and Anvil achieving a slightly higher mortality in backyards. It is clear that nighttime adulticide applications are effective against
, and the need to continue efficacy data collection is important because adulticiding is a key component of disease control response.


Gravid

Mark E Clifton, Christopher P Xamplas, Roger S Nasci, Justin Harbison
PMID: 31922942   DOI: 10.2987/19-6848.1

Abstract

In July and August of 2018, a field trial was conducted to examine the effectiveness of the North Shore Mosquito Abatement District's operational ultra-low volume (ULV) adulticide program. Two study sites were selected in Skokie, IL, and treated by truck-based ULV with d-phenothrin and prallethrin synergized with piperonyl butoxide over the course of a month. Natural mosquito populations were sampled via Biogents (BG)-counter baited with CO
or Alfalfa infusion. The results from this study demonstrate that host-seeking mosquitoes were reduced by 65.3% after ULV treatment while gravid mosquitoes were reduced by only 29.2%. In addition, host-seeking mosquitoes rebounded dramatically (303.1%) 3 days posttreatment while gravid mosquitoes did not (5.7%). Based on the differential effect between gravid and host-seeking mosquitoes, we concluded that the gonotrophic cycle and timing of ULV adulticide operations are important factors affecting the resistance of West Nile virus vectors to pyrethroid exposures.


Pediculus humanus capitis: Pyrethroid resistance and utility of scanning electron microscopy

Satoko Minakawa, Yasushi Matsuzaki, Sayaka Yamaguchi, Kenzo Takahashi, Hiroyuki Kayaba, Daisuke Sawamura
PMID: 31322291   DOI: 10.1111/1346-8138.15009

Abstract




Truck-mounted area-wide applications of larvicides and adulticides for extended suppression of adult Aedes albopictus

Isik Unlu, Ary Faraji, Gregory M Williams, Sebastien Marcombe, Dina M Fonseca, Randy Gaugler
PMID: 30280488   DOI: 10.1002/ps.5227

Abstract

Given the lack of vaccines for most vector-borne diseases, vector control is often the primary option for disease control. Aedes albopictus are difficult to control because the immatures primarily develop in containers ubiquitous in residential properties. Conventional adulticide campaigns often result in brief, rebounding population declines, so incorporating new techniques into an integrated pest management program is imperative. We performed combined area-wide applications of the larvicides Bacillus thuringiensis var. israelensis and pyriproxyfen with the adulticide sumithrin and prallethrin to achieve extended suppression of Ae. albopictus populations in Trenton, NJ, USA. We deployed bioassay cups to assess the spatial penetration and efficacy of the applications.
Inhibition of adult emergence was significantly higher in the treatment bioassay cups than in laboratory controls (z = 4.65, P < 0.0001) and field control bioassay cups (z = 8.93, P < 0.0001). We observed a lower trend in adult numbers following season-long combined application of pyriproxyfen and adulticide, with numbers of adult Ae. albopictus at the treatment site up to five times lower than at the control site.
Pyriproxyfen is a powerful mosquito larvicide and pupacide with low mammalian toxicity that shows promise for area-wide vehicle-mounted (either ground or airborne) applications. © 2018 Society of Chemical Industry.


Comparative efficacy of three pediculicides to treat head lice infestation in primary school girls: a randomised controlled assessor blind trial in rural Iran

Hadi Kalari, Aboozar Soltani, Kourosh Azizi, Hossein Faramarzi, Mohammad Djaefar Moemenbellah-Fard
PMID: 31510998   DOI: 10.1186/s12895-019-0093-5

Abstract

Head lice infestation (Pediculosis) is one of the most important health challenges particularly in primary school-aged children. It is often present among 6-11-year-old students in various tropical and temperate regions of the world. The aim of this study was to examine epidemiologic indices and comparative analysis of two pyrethroid-based and one non-chemical pediculicide products on head lice treatment of primary school girls in a rural setting of Fars province, south Iran, as part of a randomized controlled assessor blind trial.
Before treatment, infested students were screened using plastic detection combs to find live head lice. Three independent parallel groups, each with about 25 participants (#77) were eventually twice with a week apart treated with either 1% permethrin, 0.2% parasidose (d-phenothrin) or 4% dimeticone lotion preparations. In each case, a questionnaire form was completed on epidemiologic factors. Data were registered after a fortnight from primary scalp treatment and re-inspection on days 2, 6, 9 and 14. Data analyses were performed using Chi-square test with a P-value < 0.05 being taken as statistically significant.
From 3728 inspected students, 87 (2.33%) girls were infested with head lice, Pediculus humanus capitis De Geer, 1778. Ten students dropped out pertaining to exclusion criteria. No significant correlation was found between head lice infestation level and hair length, hair style, itching, nationality, age, settlement site and baths; but there was a significant relationship between age and hair style (P = 0.027). The efficacy values on each of the above re-inspection days from each of the three treatments were 81, 74, 70 and 63% for permethrin; 83, 92, 100 and 100% for dimeticone; and 96, 88, 96 and 92% for d-phenothrin; respectively. A quartile difference in efficacy of permethrin relative to dimeticone on day 14 represented the scale of head lice resistance to permethrin treatment. There were significant statistical differences in case re-inspection days 9 (P = 0.008) and 14 (P = 0.003) post treatment. Only two dropout cases, one non-compliant and the other lost before the second-week treatment, from permethrin trial were observed following two applications a week apart.
Dimeticone lotion had the fullest efficacy (100%) among all treatments. This high cure rate was attributed to the low level of infestation and the extent of patients' involvement. Parasidose swiftly ameliorated the infested cases by the second day since initial treatment. Female third grade students were the most infested cohort.
Current Controlled Trials- IRCT2016041627408N1 , Dated: 21-08-2017.


Leukocytoclastic vasculitis associated with crusted scabies

Katsuhiko Nishihara, Ken Shiraishi, Koji Sayama
PMID: 29199154   DOI: 10.1684/ejd.2017.3203

Abstract




Screening and Identification of Lassa Virus Entry Inhibitors from an FDA-Approved Drug Library

Peilin Wang, Yang Liu, Guangshun Zhang, Shaobo Wang, Jiao Guo, Junyuan Cao, Xiaoying Jia, Leike Zhang, Gengfu Xiao, Wei Wang
PMID: 29899092   DOI: 10.1128/JVI.00954-18

Abstract

(LASV) belongs to the
genus (family
) and causes severe hemorrhagic fever in humans. At present, there are no Food and Drug Administration (FDA)-approved drugs or vaccines specific for LASV. Here, high-throughput screening of an FDA-approved drug library was performed against LASV entry by using pseudotype virus bearing LASV envelope glycoprotein (GPC). Two hit compounds, lacidipine and phenothrin, were identified as LASV entry inhibitors in the micromolar range. A mechanistic study revealed that both compounds inhibited LASV entry by blocking low-pH-induced membrane fusion. Accordingly, lacidipine showed virucidal effects on the pseudotype virus of LASV. Adaptive mutant analyses demonstrated that replacement of T40, located in the ectodomain of the stable-signal peptide (SSP), with lysine (K) conferred LASV resistance to lacidipine. Furthermore, lacidipine showed antiviral activity against LASV, the closely related Mopeia virus (MOPV), and the New World arenavirus Guanarito virus (GTOV). Drug-resistant variants indicated that V36M in the ectodomain of the SSP mutant and V436A in the transmembrane domain of the GP2 mutant conferred GTOV resistance to lacidipine, suggesting the interface between SSP and GP2 is the target of lacidipine. This study shows that lacidipine is a candidate for LASV therapy, reinforcing the notion that the SSP-GP2 interface provides an entry-targeted platform for arenavirus inhibitor design.
Currently, there is no approved therapy to treat Lassa fever; therefore, repurposing of approved drugs will accelerate the development of a therapeutic stratagem. In this study, we screened an FDA-approved library of drugs and identified two compounds, lacidipine and phenothrin, which inhibited Lassa virus entry by blocking low-pH-induced membrane fusion. Additionally, both compounds extended their inhibition against the entry of Guanarito virus, and the viral targets were identified as the SSP-GP2 interface.


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